molecular formula C14H19NO4 B177337 (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid CAS No. 136916-26-2

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

Cat. No.: B177337
CAS No.: 136916-26-2
M. Wt: 265.3 g/mol
InChI Key: PZRXRMWHLUUHFB-LLVKDONJSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is an organic compound commonly used in synthetic organic chemistry. It is a derivative of phenylalanine, an essential amino acid, and features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often utilized in peptide synthesis and other organic transformations due to its stability and ease of deprotection.

Mechanism of Action

Target of Action

It’s important to note that this compound is a boc-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis .

Mode of Action

The Boc group in the compound serves as a protecting group for the amino group . This is because amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA) .

Biochemical Pathways

As a boc-protected amino acid, it is likely involved in the synthesis of peptides .

Pharmacokinetics

The boc group can be removed under acidic conditions , which could potentially influence its bioavailability.

Result of Action

The removal of the boc group under acidic conditions could potentially lead to the exposure of the amino group, allowing it to participate in further reactions.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the Boc group can be removed under acidic conditions . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the acidity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid typically involves the protection of the amino group of (S)-2-phenylpropanoic acid. The process begins with the reaction of (S)-2-phenylpropanoic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid through a nucleophilic addition-elimination mechanism .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids like this compound can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amine, (S)-2-phenylpropanoic acid.

    Substitution: The products vary based on the nucleophile used in the reaction.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amino group. Additionally, the Boc group can be removed under mild acidic conditions, making it a preferred choice in peptide synthesis and other organic transformations .

Properties

IUPAC Name

(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRXRMWHLUUHFB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426704
Record name (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136916-26-2
Record name (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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